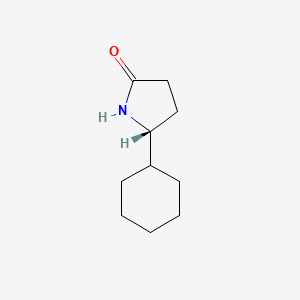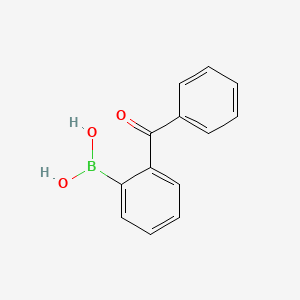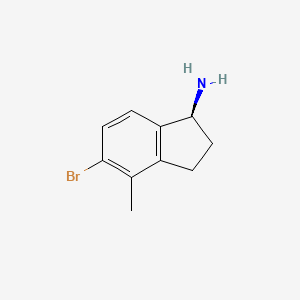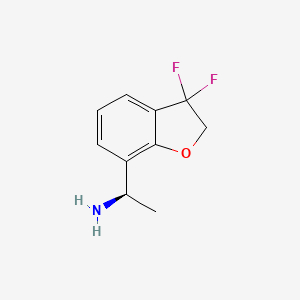![molecular formula C9H14N2Si B15052408 1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine](/img/structure/B15052408.png)
1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine is an organic compound characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a dihydropyrazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine typically involves the reaction of 1,4-dihydropyrazine with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by palladium or copper catalysts to facilitate the coupling process. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran or dimethylformamide .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and catalysts to achieve high yields and purity.
化学反应分析
Types of Reactions: 1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule .
科学研究应用
1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用机制
The mechanism of action of 1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ethynyl moiety provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry .
相似化合物的比较
Ethynyltrimethylsilane: Similar in structure but lacks the dihydropyrazine ring.
1-[2-(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the dihydropyrazine ring.
Uniqueness: 1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine is unique due to the presence of both the trimethylsilyl and dihydropyrazine moieties, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C9H14N2Si |
|---|---|
分子量 |
178.31 g/mol |
IUPAC 名称 |
trimethyl-[2-(1H-pyrazin-4-yl)ethynyl]silane |
InChI |
InChI=1S/C9H14N2Si/c1-12(2,3)9-8-11-6-4-10-5-7-11/h4-7,10H,1-3H3 |
InChI 键 |
IVCVTLGZYZRZKX-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CN1C=CNC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


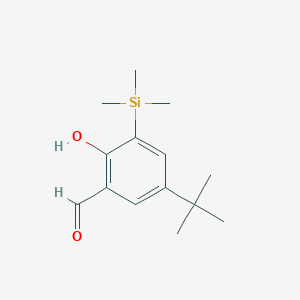
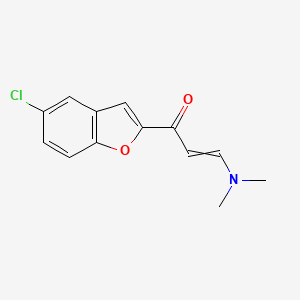
![[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid](/img/structure/B15052358.png)
amine](/img/structure/B15052365.png)
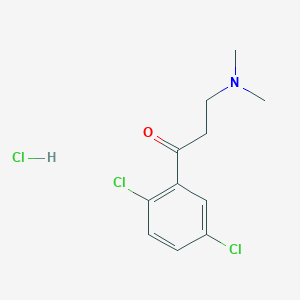
![[Isopropyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B15052382.png)
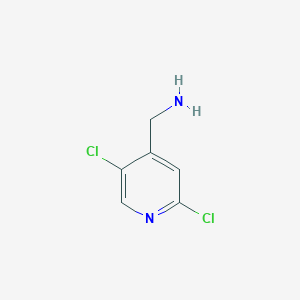
![(1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B15052399.png)
![[Ethyl-(3-methoxy-benzyl)-amino]-acetic acid](/img/structure/B15052401.png)
![4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B15052406.png)
